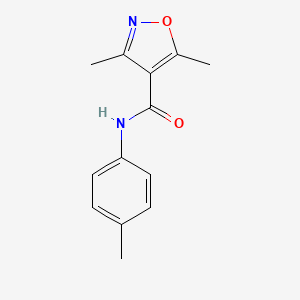![molecular formula C13H17ClN2O2 B2771167 6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 603152-35-8](/img/structure/B2771167.png)
6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- EN300-7432651 has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it may interfere with specific signaling pathways crucial for cancer cell survival .
- The compound’s spirooxazine structure makes it interesting for neuroprotective applications. It could potentially modulate neurotransmitter release, protect neurons from oxidative stress, and mitigate neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .
- Biosurfactants are natural compounds with applications in bioremediation, oil recovery, and pharmaceuticals. EN300-7432651 might serve as a biosurfactant precursor due to its amphiphilic nature and potential surface-active properties .
- Researchers are exploring EN300-7432651’s antibacterial and antifungal effects. It could be useful in developing novel antimicrobial agents, especially against drug-resistant strains .
- The compound’s unique structure could make it suitable for designing fluorescent probes or imaging agents. Its spirocyclic motif might enable specific binding to cellular targets, aiding in diagnostics and research .
- EN300-7432651’s synthetic accessibility and diverse reactivity open avenues for medicinal chemistry. Scientists are investigating its potential as a building block for novel drug candidates or as a scaffold for combinatorial libraries .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Biosurfactant Production
Antibacterial and Antifungal Properties
Molecular Probes and Imaging Agents
Chemical Synthesis and Medicinal Chemistry
Propriétés
IUPAC Name |
6-methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-10(8-9)13(17-12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCIXNPSPBKHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)




![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)


![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)
